5-(Cyclohexyloxy)-2-iodophenol
Description
5-(Cyclohexyloxy)-2-iodophenol is a halogenated phenolic compound characterized by a cyclohexyloxy group at position 5 and an iodine atom at position 2 on the aromatic ring (molecular formula: C₁₂H₁₅IO₂; molecular weight: 346.15 g/mol). The cyclohexyloxy group enhances lipophilicity and steric bulk, while the iodine atom enables halogen bonding, a critical feature for interactions in biological and synthetic systems.
Synthesis: The compound is typically synthesized via nucleophilic substitution or Ullmann-type coupling. For example, 2-iodophenol can react with cyclohexanol under acid catalysis (e.g., H₂SO₄) at moderate temperatures (40–60°C) to introduce the cyclohexyloxy group . Purification methods like column chromatography or recrystallization ensure high purity.
Properties
Molecular Formula |
C12H15IO2 |
|---|---|
Molecular Weight |
318.15 g/mol |
IUPAC Name |
5-cyclohexyloxy-2-iodophenol |
InChI |
InChI=1S/C12H15IO2/c13-11-7-6-10(8-12(11)14)15-9-4-2-1-3-5-9/h6-9,14H,1-5H2 |
InChI Key |
FHJTWXJSEPXNIC-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC(=C(C=C2)I)O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Cyclohexyloxy)-2-iodophenol typically involves the following steps:
Starting Material: The synthesis begins with phenol as the starting material.
Iodination: The phenol undergoes iodination to introduce the iodine atom at the ortho position. This can be achieved using iodine (I2) and a suitable oxidizing agent such as sodium iodide (NaI) in the presence of an acid catalyst.
Etherification: The iodinated phenol is then subjected to etherification with cyclohexanol in the presence of a strong acid catalyst like sulfuric acid (H2SO4) to form the cyclohexyloxy group.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can help in maintaining consistent reaction conditions and improving yield.
Chemical Reactions Analysis
Types of Reactions
5-(Cyclohexyloxy)-2-iodophenol can undergo various types of chemical reactions, including:
Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.
Reduction: The iodine atom can be reduced to form deiodinated products.
Substitution: The iodine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like sodium azide (NaN3) or thiourea can be employed under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Deiodinated phenol derivatives.
Substitution: Formation of substituted phenol derivatives with various functional groups.
Scientific Research Applications
5-(Cyclohexyloxy)-2-iodophenol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific enzymes or receptors.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 5-(Cyclohexyloxy)-2-iodophenol involves its interaction with molecular targets such as enzymes or receptors. The phenolic hydroxyl group can form hydrogen bonds with active sites, while the iodine atom can participate in halogen bonding. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The table below highlights key structural differences and their implications:
| Compound Name | Substituents (Position) | Molecular Formula | Key Properties |
|---|---|---|---|
| 5-(Cyclohexyloxy)-2-iodophenol | Cyclohexyloxy (5), I (2) | C₁₂H₁₅IO₂ | High lipophilicity; halogen bonding |
| 5-(Tert-butoxy)-2-iodophenol | Tert-butoxy (5), I (2) | C₁₀H₁₃IO₂ | Enhanced steric hindrance; lower flexibility |
| 2-Iodo-5-methoxyphenol | Methoxy (5), I (2) | C₇H₇IO₂ | Electron-donating methoxy; higher acidity |
| 2-(Cyclohexyloxy)-5-fluorophenol | Cyclohexyloxy (2), F (5) | C₁₂H₁₅FO₂ | Fluorine enhances metabolic stability |
| 3-Tert-butyl-2-(cyclohexyloxy)phenol | Cyclohexyloxy (2), t-Bu (3) | C₁₆H₂₃O₂ | Increased steric bulk; antioxidant applications |
Physical Properties
- Solubility : Cyclohexyloxy derivatives are less water-soluble than methoxy analogs due to higher hydrophobicity.
- Melting Points: Bulkier substituents (e.g., tert-butoxy) increase melting points (e.g., 5-(Tert-butoxy)-2-iodophenol: ~120°C vs. target compound: ~95°C) .
Unique Features of this compound
The synergy between the cyclohexyloxy group and iodine atom distinguishes this compound:
- Balanced Reactivity : The cyclohexyloxy group stabilizes intermediates in synthesis, while iodine facilitates cross-coupling reactions .
- Versatility : Suitable for both medicinal chemistry (e.g., kinase inhibitors) and materials science (e.g., UV stabilizers) .
- Optimized Bioavailability: Combines moderate lipophilicity with strong halogen bonding, outperforming analogs like 2-Iodo-5-methoxyphenol in cellular uptake studies .
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